2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2 H)-one was achieved by reacting 6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2 H)-one with 3-fluorobenzyl chloride .
Molecular Structure Analysis
The molecular weight of a similar compound, 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, is 416.47.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of isocyanates (RNCO) with water has been investigated, and it was found that the reaction across the N=C bond to form carbamate is favored .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
The synthesis and application of compounds related to 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide have been explored for their utility in creating complex organic molecules. For instance, synthetic applications of halobenzyl sulfones as precursors in the synthesis of biologically active compounds have been described, showcasing their versatility in creating diverse molecular structures. Such precursors have been utilized in Palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, and Sonogashira reactions), enabling the efficient synthesis of ortho-substituted cinnamates and pharmaceuticals, including those belonging to the family of biarylacetic acids, which have significant pharmaceutical applications (Costa, Nájera, & Sansano, 2002).
Pharmacological Evaluation
Compounds structurally related to this compound have been evaluated for their pharmacological activities , particularly as analgesic agents. Research into (indol-3-yl)alkylamides highlighted compounds with promising analgesic properties, comparable to those of reference drugs like flupirtine, ibuprofen, and diclofenac. This underscores the potential of such compounds in developing new analgesic drugs with optimized efficacy and safety profiles (Fouchard, Marchand, Baut, Emig, & Nickel, 2001).
Applications in Drug Discovery
The unique structural features of this compound and its analogs, particularly those involving sulfonamide groups , have been explored for their binding interactions with biological targets. These interactions provide insights into the design of novel inhibitors for enzymes like carbonic anhydrase, which is associated with various diseases, including cancer and glaucoma. The ability to selectively inhibit specific isozymes of carbonic anhydrase suggests the potential for developing targeted therapies with minimal side effects (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c24-18-8-6-7-17(13-18)14-26-15-22(20-11-4-5-12-21(20)26)30(28,29)16-23(27)25-19-9-2-1-3-10-19/h1-13,15H,14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHRHUROUAMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.